REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[O:3].[O-]CC.[Na+].[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15](OCC)=[O:16]>O1CCCC1>[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15](=[O:16])[CH2:1][C:2](=[O:3])[CH3:4] |f:1.2|
|
Name
|
|
Quantity
|
8.71 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
20.42 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
22.68 g
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)C(=O)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture is stirred for 15 hours at room temperature and for 4 hours at the boiling point
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture is evaporated on a rotary evaporator
|
Type
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EXTRACTION
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Details
|
It is extracted twice with diethyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(CC(C)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |